1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.: 18439-96-8
VCID: VC21028831
InChI: InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3
SMILES: COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone

CAS No.: 18439-96-8

Cat. No.: VC21028831

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone - 18439-96-8

Specification

CAS No. 18439-96-8
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone
Standard InChI InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3
Standard InChI Key WYMYJTSWNPZKHM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O
Canonical SMILES COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structure

Basic Identification

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone is an organic compound characterized by a hydroxyl group at the 2-position and a methoxy group at the 4-position on one phenyl ring, connected to a phenylethanone moiety . The compound is identified by CAS number 18439-96-8 and possesses the molecular formula C15H14O3 .

Structural Characteristics

The compound features a complex molecular architecture with several key functional groups that contribute to its chemical behavior:

  • A phenyl ring bearing a hydroxyl group at position 2

  • A methoxy substituent at position 4 of the same aromatic ring

  • An ethanone (acetyl) linker connecting to a second, unsubstituted phenyl ring

This particular arrangement of functional groups creates unique electronic and steric properties that influence the compound's reactivity patterns and biological activities.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and properties of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone:

ParameterValue
IUPAC Name1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone
CAS Number18439-96-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
InChIInChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3
InChI KeyWYMYJTSWNPZKHM-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O

Synthesis Methodologies

Synthetic Routes

Several synthetic pathways can be employed to produce 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. One common approach involves the condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and acetophenone in the presence of basic catalysts such as potassium carbonate. This method typically proceeds through aldol condensation followed by appropriate workup procedures to isolate the desired product.

Alternative Synthetic Approaches

Alternative synthetic strategies include:

  • Catalytic coupling reactions between substituted benzoic acids and phenylacetyl derivatives

  • Electrochemical activation of C(sp3)-H bonds in appropriate chromone precursors, which has been reported to yield related compounds with efficiency around 80% under optimized conditions

Industrial Production Considerations

For industrial-scale production, continuous flow reactors offer advantages over batch processes, particularly for enhancing yield and purity. Reaction parameters including solvent selection, temperature control, and catalyst systems must be carefully optimized to ensure consistent product quality and economical production.

Chemical Reactivity Profile

Principal Reaction Types

The reactivity of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone is largely dictated by its functional groups, particularly the hydroxyl and methoxy substituents on the aromatic ring and the carbonyl moiety. The compound participates in several key reaction types:

Oxidation Reactions

The compound undergoes oxidation reactions to form corresponding quinone derivatives. These transformations are particularly important for structure-activity relationship studies and for developing related compounds with modified pharmacological profiles.

Reduction Processes

Reduction of the carbonyl group generates alcohol derivatives with altered physicochemical properties. These transformations can be controlled to selectively modify specific functional groups while preserving others.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring bearing hydroxyl and methoxy substituents readily participates in electrophilic aromatic substitution reactions, yielding halogenated or nitrated derivatives depending on the electrophile employed.

Reagents and Reaction Conditions

Various reagents can be employed for chemical transformations of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone:

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideControlled temperature, appropriate solvent system
ReductionSodium borohydride, Lithium aluminum hydrideLow temperature, anhydrous conditions
Electrophilic SubstitutionBromine, Nitric acidAcid catalysis, controlled temperature

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone typically involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance Spectroscopy

1H NMR analysis reveals characteristic signals including:

  • Aromatic protons in the region δ 6.5–8.0 ppm

  • Methoxy group protons appearing as a singlet at approximately δ 3.8 ppm

  • Methylene protons of the ethanone linker

13C NMR spectroscopy typically shows the methoxy carbon resonance at δ 55-56 ppm, with variations depending on the solvent system employed.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) analysis typically yields a characteristic [M+H]+ peak at m/z 243.1, corresponding to the protonated molecular ion (calculated for C15H14O3).

Infrared Spectroscopy

IR spectroscopy reveals distinctive absorption bands:

  • Hydroxyl stretching vibration at approximately 3200 cm−1

  • Carbonyl stretching at around 1680 cm−1

  • Methoxy group vibrations near 1250 cm−1

Chromatographic Methods

Purification and analytical assessment of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone often employs chromatographic techniques:

  • Column chromatography using hexane/ethyl acetate gradients for purification

  • Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

  • High-performance liquid chromatography (HPLC) for quantitative analysis

Biological Activity and Pharmacological Properties

Anti-inflammatory Effects

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone demonstrates significant anti-inflammatory activity, which may involve modulation of inflammatory mediators and signaling pathways. This property suggests potential applications in therapeutic contexts targeting inflammatory conditions.

Antioxidant Properties

The compound exhibits considerable antioxidant activity, contributing to its potential cytoprotective effects. This property may be particularly relevant for applications in oxidative stress-related disorders and preventive medicine.

Structure-Activity Relationships

The biological activity profile of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone appears to be closely related to its specific structural features, particularly:

  • The presence and position of the hydroxyl group, which may participate in hydrogen bonding interactions with biological targets

  • The methoxy substituent, which modifies the electronic properties of the aromatic ring

  • The carbonyl functionality, which serves as a potential hydrogen bond acceptor

Computational Studies and Molecular Modeling

Pharmacophore Modeling

Pharmacophore modeling approaches have identified critical features of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone that contribute to its biological activity:

  • Hydrogen-bond acceptor functionalities (methoxy oxygen)

  • Hydrophobic regions (phenyl rings)

  • Hydrogen-bond donor capabilities (hydroxyl group)

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the binding stability of the compound in receptor pockets, offering valuable information for structure-based drug design initiatives. These computational approaches complement experimental data in elucidating the compound's mechanism of action.

Comparative Analysis with Structural Analogs

Structural Variations

Several compounds bear structural similarity to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, with modifications at key positions affecting their chemical and biological properties:

CompoundMolecular FormulaKey Structural Differences
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanoneC16H16O4Additional methoxy group at position 6
1-(2,4-Dihydroxyphenyl)-2-phenylethanoneC14H12O3Hydroxyl group instead of methoxy at position 4
1-(3-Methoxyphenyl)-2-phenylethanoneC15H14O2Methoxy group at position 3, absence of hydroxyl group

Biological Activity Variations

Structural modifications significantly impact the biological activity profiles of these compounds:

  • The positioning of substituents on the aromatic ring influences receptor interactions and binding affinity

  • The presence of additional functional groups alters the electronic distribution and consequently the compound's reactivity

  • Modifications to the hydroxyl group position can significantly affect antioxidant capability

SupplierProduct DescriptionQuantityPrice (USD)
Heterocyclics97% purity1g$85
Heterocyclics97% purity5g$350
Heterocyclics97% purity25g$900

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